molecular formula C20H23N3O4 B12673670 (8alpha,9R)-10,11-Dihydro-6'-methoxy-5'-nitrocinchonan-9-ol CAS No. 84946-09-8

(8alpha,9R)-10,11-Dihydro-6'-methoxy-5'-nitrocinchonan-9-ol

Cat. No.: B12673670
CAS No.: 84946-09-8
M. Wt: 369.4 g/mol
InChI Key: BEPHXQCZXDYFBG-UHFFFAOYSA-N
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Description

(8alpha,9R)-10,11-Dihydro-6’-methoxy-5’-nitrocinchonan-9-ol is a synthetic derivative of cinchona alkaloids. These compounds are known for their diverse pharmacological properties, including antimalarial, anti-inflammatory, and analgesic effects. The compound’s unique structure, featuring a methoxy group and a nitro group, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8alpha,9R)-10,11-Dihydro-6’-methoxy-5’-nitrocinchonan-9-ol typically involves multiple steps, starting from cinchona alkaloids such as quinine or quinidine. The process includes:

    Hydrogenation: The double bond in the quinoline ring is reduced using hydrogen gas in the presence of a palladium catalyst.

    Nitration: The nitro group is introduced at the 5’ position using nitrating agents such as nitric acid under controlled conditions to avoid over-nitration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Hydrogenation: Using large-scale hydrogenation reactors.

    Continuous Flow Methoxylation: Employing continuous flow reactors for efficient methoxylation.

    Controlled Nitration: Utilizing automated systems to precisely control the nitration process, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(8alpha,9R)-10,11-Dihydro-6’-methoxy-5’-nitrocinchonan-9-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted cinchona alkaloids depending on the nucleophile used.

Scientific Research Applications

(8alpha,9R)-10,11-Dihydro-6’-methoxy-5’-nitrocinchonan-9-ol has several scientific research applications:

    Chemistry: Used as a chiral catalyst in asymmetric synthesis.

    Biology: Studied for its potential antimalarial and anti-inflammatory properties.

    Medicine: Investigated for its analgesic effects and potential use in treating malaria.

    Industry: Utilized in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of (8alpha,9R)-10,11-Dihydro-6’-methoxy-5’-nitrocinchonan-9-ol involves:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and pain pathways.

    Pathways: It modulates the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Quinine: A natural cinchona alkaloid with antimalarial properties.

    Quinidine: A stereoisomer of quinine used as an antiarrhythmic agent.

    Cinchonine: Another cinchona alkaloid with similar pharmacological properties.

Uniqueness

(8alpha,9R)-10,11-Dihydro-6’-methoxy-5’-nitrocinchonan-9-ol is unique due to its specific functional groups (methoxy and nitro) that enhance its pharmacological activity and provide distinct chemical reactivity compared to other cinchona alkaloids.

Properties

CAS No.

84946-09-8

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-5-nitroquinolin-4-yl)methanol

InChI

InChI=1S/C20H23N3O4/c1-3-12-11-22-9-7-13(12)10-16(22)20(24)14-6-8-21-15-4-5-17(27-2)19(18(14)15)23(25)26/h3-6,8,12-13,16,20,24H,1,7,9-11H2,2H3

InChI Key

BEPHXQCZXDYFBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O)[N+](=O)[O-]

Origin of Product

United States

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